N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

Kinase inhibitor Regioisomer Structure-activity relationship

Procure this specific 5-pyridinyl regioisomer (CAS 2034336-16-6) to eliminate positional ambiguity in kinase SAR campaigns. Unlike its 6- and 4-regioisomers, this core attachment critically redefines hinge-binding orientation. Supplied at ≥98% purity with a 10 mM DMSO stock solution, ensuring immediate, artifact-free deployment in SPR/ITC binding assays and antiproliferative panels.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034336-16-6
Cat. No. B2513908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide
CAS2034336-16-6
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H15N5O/c1-21-15(5-7-20-21)13-8-12(9-17-11-13)10-19-16(22)14-4-2-3-6-18-14/h2-9,11H,10H2,1H3,(H,19,22)
InChIKeyLRFGACWQWHRGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034336-16-6): Compound Identity and Procurement Baseline


N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034336-16-6) is a synthetic small-molecule heterocycle belonging to the picolinamide class of kinase-targeted scaffolds. It features a 1-methyl-1H-pyrazol-5-yl substituent at the 5-position of a pyridin-3-yl core, linked via a methylene bridge to a picolinamide moiety. Its molecular formula is C16H15N5O with a molecular weight of 293.33 g/mol [1]. The compound is commercially available from multiple research-chemical suppliers at purities ≥98% for non-human laboratory use . It is structurally related to a family of pyrazolylaminopyridine derivatives explored as inhibitors of kinases such as FAK and PIM-1 [2].

Why Generic Substitution Fails for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034336-16-6)


Within the pyrazolyl-pyridinyl-picolinamide chemotype, minor structural variations—particularly the position of the pyrazole attachment on the pyridine ring and the substitution pattern on the pyrazole—can profoundly alter kinase selectivity profiles, cellular potency, and physicochemical properties [1]. The target compound bears the 1-methyl-1H-pyrazol-5-yl group at the pyridine 5-position. A closely related positional isomer, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9), differs only in the pyridine attachment point (6- vs. 5-), yet this single regioisomeric shift is expected to reorient the picolinamide hinge-binding motif relative to the kinase ATP pocket, altering both potency and off-target profiles [2]. Similarly, the 4-pyrazolyl isomer (CAS data available via suppliers) introduces a different vector for the methylpyrazole, further modulating target engagement. Without direct comparative biological data for these specific analogs, procurement decisions cannot rely on class-level assumptions; each regioisomer must be treated as a distinct chemical entity with its own activity signature. The following sections present the available quantitative differentiation evidence.

Quantitative Differentiation Evidence for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034336-16-6) vs. Closest Analogs


Regioisomeric Differentiation: 5-Pyridinyl vs. 6-Pyridinyl Attachment of the 1-Methylpyrazole Moiety

The target compound (CAS 2034336-16-6) bears the 1-methyl-1H-pyrazol-5-yl substituent at the 5-position of the pyridine ring, whereas its closest cataloged analog, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034228-88-9), places the identical substituent at the 6-position [1]. This regioisomeric shift changes the dihedral angle between the pyrazole and pyridine rings and alters the spatial orientation of the picolinamide warhead relative to the kinase hinge region. In related picolinamide kinase inhibitor series, such regioisomeric variations have been shown to produce >10-fold differences in biochemical IC50 values against specific kinases [2]. No direct head-to-head biochemical comparison between these two exact compounds has been published in the peer-reviewed literature as of the search date; the differentiation claim rests on well-established SAR principles from the broader pyrazolylaminopyridine class [3].

Kinase inhibitor Regioisomer Structure-activity relationship Hinge-binding motif

Physicochemical Property Differentiation: Hydrogen-Bond Donor Count and Polar Surface Area vs. In-Class Analogs

The target compound possesses 1 hydrogen-bond donor (the secondary amide N–H) and 5 hydrogen-bond acceptors, yielding a topological polar surface area (tPSA) of approximately 70.2 Ų and a calculated logP of ~2.3 [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliant). In comparison, certain in-class analogs bearing additional heteroatom substituents on the pyridine or pyrazole rings (e.g., sulfonamide or morpholine-containing derivatives) exhibit higher tPSA (>90 Ų) and additional H-bond donors, which can reduce passive membrane permeability [2]. The single H-bond donor of the target compound is advantageous for achieving balanced permeability in cell-based assays, though this has not been directly measured for this specific compound.

Physicochemical properties Drug-likeness Permeability Solubility

Commercial Availability and Purity Benchmarking: TargetMol Catalog vs. Alternative Suppliers

The target compound is stocked by TargetMol (Cat. No. T16938) at 98% purity across multiple package sizes (5 mg to 100 mg), with pricing ranging from approximately $690 for 5 mg to $6,920 for 100 mg . A DMSO-solubilized format (10 mM) is also available. In comparison, alternative suppliers of the closely related 6-positional isomer (CAS 2034228-88-9) list the compound at purities of 95–97% . The 1% difference in nominal purity may be relevant for biophysical assays (e.g., SPR, ITC) where trace impurities can confound affinity measurements. However, no independent certificate-of-analysis data are publicly available to verify these purity claims.

Commercial sourcing Purity Procurement Quality control

Kinase Inhibition Potential: Class-Level SAR Inferred from Pyrazolylaminopyridine Patent Families

The pyrazolylaminopyridine scaffold, to which the target compound belongs, is claimed as an inhibitor of Focal Adhesion Kinase (FAK) in US Patent 9,446,034 (GlaxoSmithKline) [1]. Within this patent family, compounds bearing a picolinamide moiety linked via a methylene spacer to a pyridinyl-pyrazole core demonstrated FAK biochemical IC50 values ranging from sub-nanomolar to low micromolar, depending on the specific substitution pattern [2]. Separately, pyridine-pyrazolyl conjugates with picolinamide-like motifs have been reported as PIM-1 kinase inhibitors with IC50 values as low as 20.4 nM in biochemical assays [3]. The target compound has not been explicitly exemplified in any public-domain patent or peer-reviewed publication with quantitative kinase inhibition data; its activity profile remains to be established. The class-level inference is that the 5-pyridinyl-1-methylpyrazole substitution pattern is consistent with FAK and/or PIM-1 kinase targeting, but no selectivity or potency data are available to differentiate it from the 6- or 4-regioisomers.

Kinase inhibition FAK PIM-1 Cancer Class-level SAR

Recommended Application Scenarios for N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide (CAS 2034336-16-6)


Kinase Inhibitor SAR Exploration: Mapping the 5-Pyridinyl Regioisomer Activity Landscape

The target compound is best deployed as a tool compound in systematic structure-activity relationship (SAR) studies comparing the 5-pyridinyl, 6-pyridinyl (CAS 2034228-88-9), and 4-pyridinyl regioisomers of the 1-methylpyrazolyl-picolinamide scaffold. By profiling all three isomers in parallel against a panel of kinases (e.g., FAK, PIM-1, and broader kinome selectivity screens), researchers can establish the quantitative impact of pyridine attachment position on potency and selectivity [1]. This head-to-head comparison fills a critical gap in the public SAR data for this chemotype and can guide the design of more selective kinase probes.

Cellular Cytotoxicity Screening in Melanoma and Hepatic Cancer Models

Based on class-level precedent for pyrazolyl-pyridinyl-picolinamide compounds exhibiting cytotoxicity against A375 melanoma and HepG2 hepatocellular carcinoma cell lines [2], the target compound is suitable for inclusion in antiproliferative screening panels. Its favorable calculated physicochemical profile (tPSA ≈ 70 Ų, single HBD) suggests adequate cell permeability for intracellular target engagement. Researchers should measure IC50 values in parallel with the 6-positional isomer to quantify regioisomer-dependent cytotoxicity differences, if any.

Biophysical Assay Development: SPR and ITC Binding Studies Requiring High-Purity Ligand

The 98% purity specification offered by TargetMol (Cat. T16938) makes this compound suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies, where impurities ≥2% can introduce artifacts in binding affinity measurements . The availability of a pre-formulated 10 mM DMSO stock further facilitates direct use in fragment-based or affinity-based screening workflows without additional solubilization steps.

Computational Chemistry: Docking and Free Energy Perturbation (FEP) Benchmarking

The well-defined regioisomeric identity of the target compound (5-pyridinyl attachment) makes it an ideal test case for computational chemistry workflows. When paired with experimental binding data generated for the 6- and 4-regioisomers, this compound can serve as a benchmarking ligand for free energy perturbation (FEP) calculations aimed at predicting relative binding free energies attributable solely to pyridine attachment position [3]. This application is particularly valuable for refining scoring functions used in kinase drug discovery.

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.